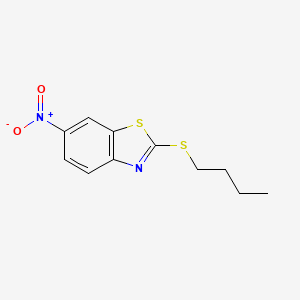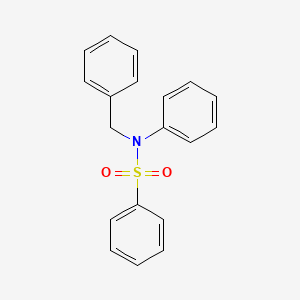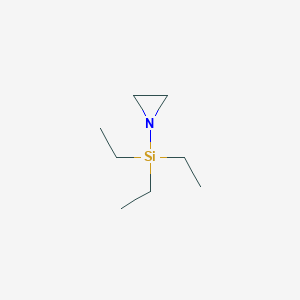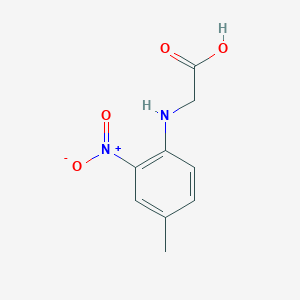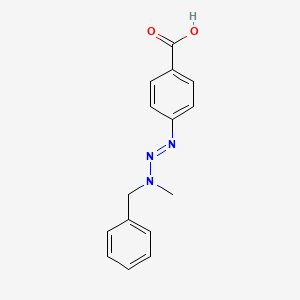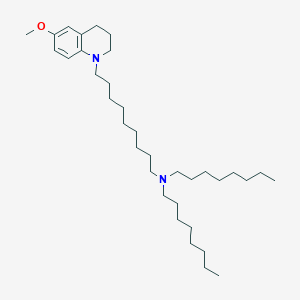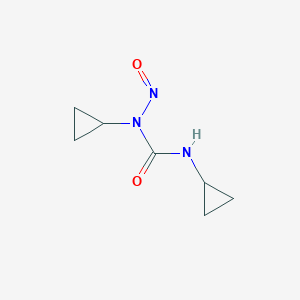
1,3-Dicyclopropyl-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dicyclopropyl-1-nitrosourea is an organic compound with the molecular formula C7H11N3O2. It is a member of the nitrosourea family, which is known for its applications in chemotherapy due to its ability to alkylate DNA. This compound is characterized by the presence of two cyclopropyl groups and a nitrosourea moiety, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclopropyl-1-nitrosourea typically involves the reaction of cyclopropylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclopropylamine} + \text{Nitrosyl Chloride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere to prevent the decomposition of the nitrosyl chloride. The temperature and solvent used can vary, but common solvents include dichloromethane and chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
1,3-Dicyclopropyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines.
Substitution: The nitrosourea group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and can be carried out in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines.
科学的研究の応用
1,3-Dicyclopropyl-1-nitrosourea has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, particularly its ability to alkylate DNA.
Industry: It is used in the production of various chemical intermediates and as a precursor for other nitrosourea compounds.
作用機序
The mechanism of action of 1,3-Dicyclopropyl-1-nitrosourea involves the alkylation of DNA. The nitrosourea moiety can form reactive intermediates that interact with DNA, leading to the formation of cross-links and strand breaks. This disrupts the replication and transcription processes, ultimately leading to cell death. The molecular targets include the DNA bases, particularly guanine and cytosine.
類似化合物との比較
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another chemotherapeutic agent.
Streptozotocin: Used in the treatment of pancreatic cancer.
Uniqueness
1,3-Dicyclopropyl-1-nitrosourea is unique due to the presence of cyclopropyl groups, which impart distinct chemical properties compared to other nitrosoureas. These properties include increased stability and specific reactivity patterns, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
80413-75-8 |
|---|---|
分子式 |
C7H11N3O2 |
分子量 |
169.18 g/mol |
IUPAC名 |
1,3-dicyclopropyl-1-nitrosourea |
InChI |
InChI=1S/C7H11N3O2/c11-7(8-5-1-2-5)10(9-12)6-3-4-6/h5-6H,1-4H2,(H,8,11) |
InChIキー |
BVBVDWCJVTVEJB-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)N(C2CC2)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)
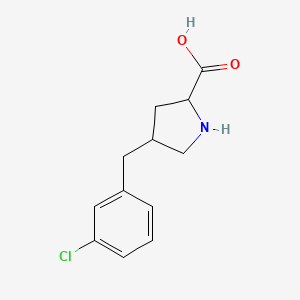
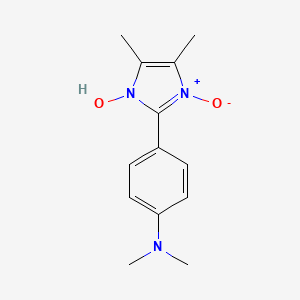
![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)
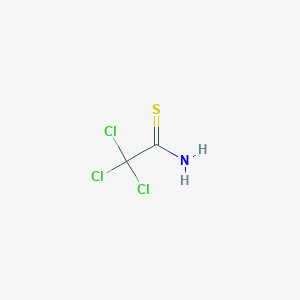
![N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B13998802.png)
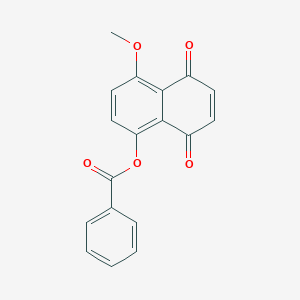
![2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid](/img/structure/B13998812.png)
